molecular formula C15H13FN2O B3841461 3-fluoro-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide

3-fluoro-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide

Cat. No.: B3841461
M. Wt: 256.27 g/mol
InChI Key: MFEWUVLBXIDNKS-LICLKQGHSA-N
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Description

Preparation Methods

The synthesis of 3-fluoro-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 2-methylbenzaldehyde. The reaction is usually catalyzed by an acid, such as glacial acetic acid, and carried out in an organic solvent like ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-fluoro-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Comparison with Similar Compounds

3-fluoro-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide can be compared with other similar Schiff base compounds, such as:

The uniqueness of 3-fluoro-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide lies in its specific structural features and the resulting chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

3-fluoro-N-[(E)-(2-methylphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-11-5-2-3-6-13(11)10-17-18-15(19)12-7-4-8-14(16)9-12/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEWUVLBXIDNKS-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-fluoro-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide
Reactant of Route 3
3-fluoro-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide

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